molecular formula C11H23BO2 B13470884 4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(tert-pentyl)-1,3,2-dioxaborolane

Cat. No.: B13470884
M. Wt: 198.11 g/mol
InChI Key: YZHQTZBKTZARHK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. It is commonly used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of pinacol with a boronic acid derivative under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boron hydrides. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane include:

    Pinacolborane: A boron-containing compound with similar reactivity.

    Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups.

    Borates: Salts or esters of boric acid.

Uniqueness

What sets 4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane apart from these similar compounds is its unique dioxaborolane ring structure, which provides enhanced stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C11H23BO2

Molecular Weight

198.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylbutan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H23BO2/c1-8-9(2,3)12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3

InChI Key

YZHQTZBKTZARHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)CC

Origin of Product

United States

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